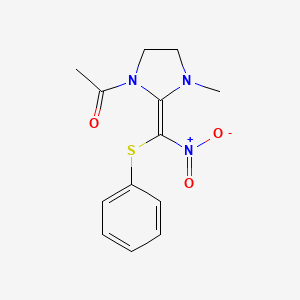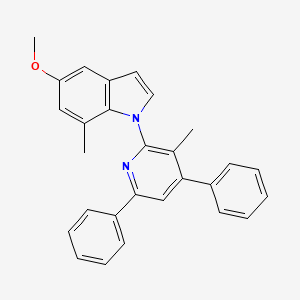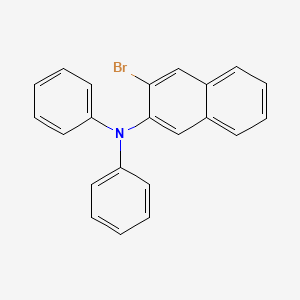
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound that contains a pyrimidine ring substituted with a phenacyl group, a sulfanyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the cyclization of appropriate precursors such as β-diketones and guanidine derivatives under acidic or basic conditions.
Introduction of the Phenacyl Group: The phenacyl group can be introduced via Friedel-Crafts acylation using phenacyl chloride and an appropriate catalyst like aluminum chloride.
Addition of the Sulfanyl Group: The sulfanyl group can be added through nucleophilic substitution reactions using thiols or disulfides.
Methylation: The methyl group can be introduced through alkylation reactions using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenacyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenacyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and catalytic amounts of acids or bases.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives of the original compound.
Applications De Recherche Scientifique
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes, receptors, or DNA, leading to inhibition or modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methyl-2-phenacyl-5-thio-1H-pyrimidin-6-one: Similar structure but with a thio group instead of a sulfanyl group.
2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one: Lacks the methyl group at the 4-position.
4-methyl-2-phenacyl-1H-pyrimidin-6-one: Lacks the sulfanyl group.
Uniqueness
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one is unique due to the presence of both the phenacyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C13H12N2O2S |
|---|---|
Poids moléculaire |
260.31 g/mol |
Nom IUPAC |
4-methyl-2-phenacyl-5-sulfanyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H12N2O2S/c1-8-12(18)13(17)15-11(14-8)7-10(16)9-5-3-2-4-6-9/h2-6,18H,7H2,1H3,(H,14,15,17) |
Clé InChI |
RYGTXJMZOONOOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)NC(=N1)CC(=O)C2=CC=CC=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/no-structure.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)


